molecular formula C18H24N6O2 B15088037 8-((3-Aminopropyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476482-27-6

8-((3-Aminopropyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B15088037
CAS No.: 476482-27-6
M. Wt: 356.4 g/mol
InChI Key: GMZQITJQKGRUCD-UHFFFAOYSA-N
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Description

The compound 8-((3-Aminopropyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine-derived molecule characterized by a 3-aminopropylamino group at position 8 and a 3-phenylpropyl chain at position 7. This article compares its structure-activity relationships (SAR) with similar compounds, focusing on substituent variations and their impact on biochemical properties.

Properties

CAS No.

476482-27-6

Molecular Formula

C18H24N6O2

Molecular Weight

356.4 g/mol

IUPAC Name

8-(3-aminopropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C18H24N6O2/c1-23-15-14(16(25)22-18(23)26)24(17(21-15)20-11-6-10-19)12-5-9-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12,19H2,1H3,(H,20,21)(H,22,25,26)

InChI Key

GMZQITJQKGRUCD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCN)CCCC3=CC=CC=C3

Origin of Product

United States

Biological Activity

8-((3-Aminopropyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant potential in medicinal chemistry. Its structural complexity, characterized by a purine core and various substituents, suggests a diverse range of biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C18H24N6O2
  • Molecular Weight : 356.4 g/mol
  • CAS Registry Number : 476482-27-6

The compound's structure includes an amino group and a phenylpropyl substituent, which may enhance its biological interactions and therapeutic potential.

Research indicates that this compound may act as an enzyme inhibitor or a modulator of signaling pathways . Its interactions with biological macromolecules such as proteins and nucleic acids are crucial for understanding its pharmacological profile.

Potential Mechanisms Include:

  • Inhibition of Purine Nucleoside Phosphorylase (PNPase) : Similar compounds have shown effectiveness in inhibiting PNPase, leading to altered purine metabolism and renal excretory functions .
  • Modulation of Enzyme Activity : The structural components may allow it to fit into active sites of enzymes or bind to receptor sites, influencing their activity.

Biological Activities

The biological activities of this compound are diverse and include:

  • Antitumor Activity : Preliminary studies suggest potential applications in cancer therapy due to its ability to modulate cell signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : The compound may exhibit properties that help reduce inflammation through similar mechanisms observed in other purine derivatives.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Diuresis and Natriuresis : Research on related aminopurines indicates that they can induce diuresis (increased urine production) and natriuresis (excretion of sodium), which could be beneficial for conditions like hypertension .
  • Renal Excretory Function : Studies have shown that certain aminopurines influence renal function by altering the excretion patterns of various metabolites .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides context for understanding the unique properties of this compound:

Compound NameMolecular FormulaUnique Features
8-(Dimethylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dioneC20H24N4O2Contains dimethylamino group and naphthalenic substituent
8-(Aminomethyl)-1-methylpurineC8H10N4O2Simpler structure with fewer substituents
7-(Phenethyl)adenosineC15H17N5O4A purine derivative with a different alkyl side chain

The unique combination of amino and phenylpropyl groups in this compound may impart distinct biological activities compared to other similar compounds.

Comparison with Similar Compounds

Substituent Variations at Position 8

Position 8 modifications significantly influence target binding and pharmacokinetics. Key analogs include:

Compound Name Substituent at Position 8 Substituent at Position 7 Molecular Formula Key Properties/Activities References
8-(3-(1H-Imidazol-1-yl)propylamino)-3-methyl-7-(naphthalen-3-yl)methyl-dione 3-(Imidazolyl)propylamino Naphthalen-3-ylmethyl C₂₄H₂₆N₆O₂ Eg5 ATPase inhibition (IC₅₀ = 2.37 µM); stable binding in α4/α6/L11 pocket
8-[(3-Hydroxypropyl)amino]-3-methyl-7-(2-phenoxyethyl)-dione 3-Hydroxypropylamino 2-Phenoxyethyl C₁₇H₂₁N₅O₄ Enhanced solubility due to hydroxyl group; uncharacterized activity
8-[(2-Hydroxyethyl)amino]-3-methyl-7-(3-phenylpropyl)-dione 2-Hydroxyethylamino 3-Phenylpropyl C₁₉H₂₄N₆O₃ Potential hydrogen bonding via hydroxyl; synthetic feasibility demonstrated
8-{[2-(Dimethylamino)ethyl]amino}-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-dione 2-(Dimethylamino)ethylamino 2-Hydroxy-3-(3-methylphenoxy)propyl C₂₂H₃₁N₇O₅ Improved solubility and target interaction via dimethylamino and phenoxy groups

Key Observations :

  • Hydrophilic Groups (e.g., hydroxyl, imidazolyl): Enhance solubility and hydrogen bonding. The imidazolyl group in the Eg5 inhibitor () likely interacts with Tyr104/352 residues, contributing to its sub-micromolar activity .
  • Alkylamino Chains: Longer chains (e.g., 3-aminopropyl) may improve binding pocket occupancy but could reduce metabolic stability.

Substituent Variations at Position 7

Position 7 modifications affect lipophilicity and target specificity:

Compound Name Substituent at Position 7 Key Properties/Activities References
7-(3-Phenylpropyl) derivatives 3-Phenylpropyl Balanced lipophilicity; common in purine-based inhibitors for membrane penetration
7-(Naphthalen-3-ylmethyl) Naphthalen-3-ylmethyl Increased aromatic stacking potential; critical for Eg5 inhibition ()
7-(3-Methylbenzyl) 3-Methylbenzyl Moderate steric bulk; may optimize binding in hydrophobic pockets
7-(But-2-yn-1-yl) But-2-yn-1-yl Electron-deficient alkyne; potential for covalent interactions or metabolic stability

Key Observations :

  • Aromatic Groups (e.g., naphthalenyl, phenylpropyl): Enhance binding via π-π interactions. The naphthalenyl group in ’s compound contributes to its high Eg5 affinity .
  • Hydrophobic Chains (e.g., 3-phenylpropyl): Improve membrane permeability but may increase off-target risks.

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